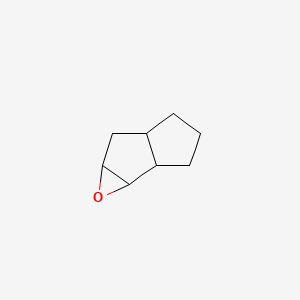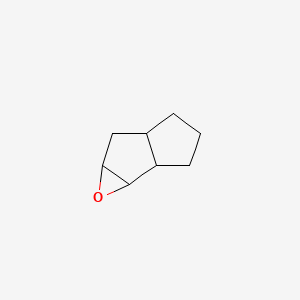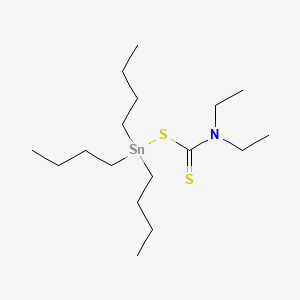
Tributyl((diethylthiocarbamoyl)thio)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl((diethylthiocarbamoyl)thio)stannane is an organotin compound with the molecular formula C17H37NS2Sn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a diethylthiocarbamoylthio group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl((diethylthiocarbamoyl)thio)stannane can be synthesized through the reaction of tributyltin chloride with sodium diethylthiocarbamate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Bu3SnCl+NaS2CNEt2→Bu3SnS2CNEt2+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl((diethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The diethylthiocarbamoylthio group can be substituted with other nucleophiles, leading to the formation of new organotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: New organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tributyl((diethylthiocarbamoyl)thio)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of tributyl((diethylthiocarbamoyl)thio)stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Tributyltin acetate
- Tributyltin fluoride
- Tributyltin hydride
Comparison
Tributyl((diethylthiocarbamoyl)thio)stannane is unique due to the presence of the diethylthiocarbamoylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5847-53-0 |
|---|---|
Fórmula molecular |
C17H37NS2Sn |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
tributylstannyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C4H9.Sn/c1-3-6(4-2)5(7)8;3*1-3-4-2;/h3-4H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
XGLILJKLOLKQLC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
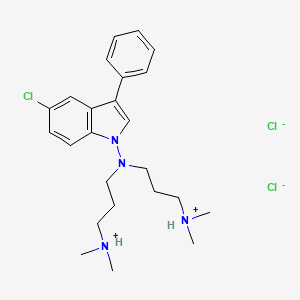
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
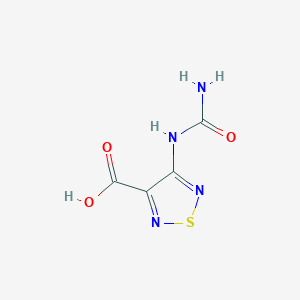
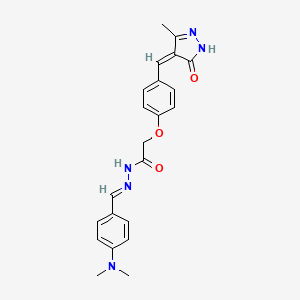
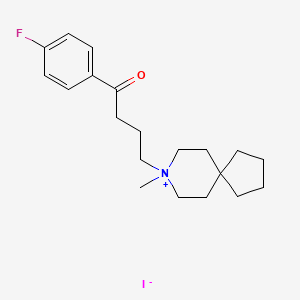

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
